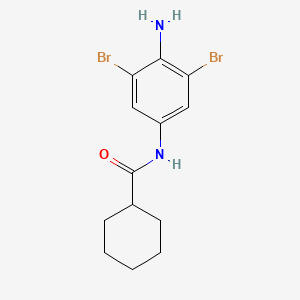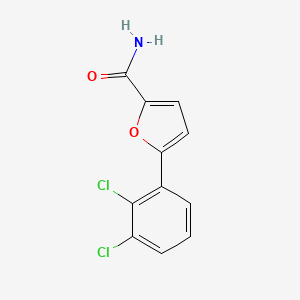
ACETYLKITASAMYCIN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylkitasamycin is a macrolide antibiotic derived from kitasamycin. It is known for its effectiveness against Gram-positive bacteria, particularly Streptococcus species . This compound is used in veterinary medicine and has shown promising results in treating bacterial infections in animals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetylkitasamycin is synthesized through the acetylation of kitasamycin. The process involves the reaction of kitasamycin with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, this compound is produced using a similar acetylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often formulated into dispersible tablets or microcapsules for ease of administration .
Analyse Des Réactions Chimiques
Types of Reactions
Acetylkitasamycin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various this compound derivatives, which may have different pharmacological properties .
Applications De Recherche Scientifique
Acetylkitasamycin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrolide antibiotics.
Biology: Investigated for its effects on bacterial protein synthesis.
Medicine: Explored for its potential in treating bacterial infections in humans and animals.
Industry: Used in the formulation of veterinary drugs.
Mécanisme D'action
Acetylkitasamycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the translocation of peptides during translation. This action effectively halts bacterial growth and replication . The primary molecular target is the 50S ribosomal subunit, and the pathway involved is the inhibition of protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Kitasamycin: The parent compound of acetylkitasamycin, with a similar spectrum of activity but different pharmacokinetic properties.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different chemical structure.
Azithromycin: A macrolide with a broader spectrum of activity and better pharmacokinetic profile.
Uniqueness
This compound is unique due to its acetyl group, which enhances its pharmacokinetic properties, making it more effective in certain applications compared to its parent compound, kitasamycin .
Propriétés
Numéro CAS |
178234-32-7 |
|---|---|
Formule moléculaire |
C7H11IN2O3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-2-[1,3]oxazolo[4,5-c]pyridin-2-ylphenol](/img/structure/B1171703.png)

